molecular formula C17H23N3O4 B7783829 methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate

methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate

Cat. No.: B7783829
M. Wt: 333.4 g/mol
InChI Key: MCZCOXACNZKMEH-AWEZNQCLSA-N
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Description

Methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate is a complex organic compound that features a piperidine ring, a phenylalanine derivative, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route includes the reaction of 4-carbamoylpiperidine with L-phenylalanine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps often include recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydride.

Major Products Formed

Scientific Research Applications

Methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenylalanine moiety play crucial roles in binding to these targets, modulating their activity. This compound may inhibit or activate pathways involved in neurotransmission, inflammation, or cell proliferation, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate is unique due to its specific combination of a piperidine ring and a phenylalanine derivative, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

methyl (2S)-2-[(4-carbamoylpiperidine-1-carbonyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-24-16(22)14(11-12-5-3-2-4-6-12)19-17(23)20-9-7-13(8-10-20)15(18)21/h2-6,13-14H,7-11H2,1H3,(H2,18,21)(H,19,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZCOXACNZKMEH-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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